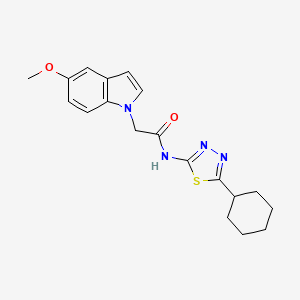

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide (CAS: 885431-99-2, Molecular Formula: C₂₀H₂₆FN₅OS) is a thiadiazole derivative featuring a cyclohexyl substituent at the 5-position of the thiadiazole ring and a 5-methoxyindole moiety linked via an acetamide bridge .

Properties

Molecular Formula |

C19H22N4O2S |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C19H22N4O2S/c1-25-15-7-8-16-14(11-15)9-10-23(16)12-17(24)20-19-22-21-18(26-19)13-5-3-2-4-6-13/h7-11,13H,2-6,12H2,1H3,(H,20,22,24) |

InChI Key |

FIAXMCVKCVBWFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4 |

Origin of Product |

United States |

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound combines a thiadiazole ring with an indole moiety, which may contribute to its pharmacological properties. This article reviews the available literature on its biological activity, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships.

Chemical Structure

The chemical structure of this compound is characterized by:

- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen that is known for its diverse biological activities.

- Indole Moiety : A bicyclic structure that is prevalent in many natural products and pharmaceuticals.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values ranging from 4.27 µg/mL to 23.6 µM depending on the specific derivative tested .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB | 9 |

| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | PC3 | 22.19 |

The mechanism of action for thiadiazole derivatives often involves:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.

- Apoptosis Induction : They can trigger programmed cell death in malignant cells through various signaling pathways.

- Signal Transduction Modulation : The interaction with cellular receptors can alter downstream signaling cascades that promote tumor growth.

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Studies suggest:

- The presence of bulky substituents on the thiadiazole ring enhances cytotoxicity.

- Modifications on the indole moiety can lead to variations in potency against different cancer types .

Case Studies

Several case studies highlight the efficacy of related thiadiazole compounds:

- Alam et al. (2011) reported a series of 5-substituted thiadiazoles showing significant activity against multiple cancer cell lines with promising IC50 values.

- Polkam et al. (2015) investigated derivatives against HT29 colon cancer and MDA-MB23 breast cancer cell lines, noting selectivity towards cancer cells over normal cells.

Scientific Research Applications

Biological Activities

Research indicates that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide exhibits several promising biological activities:

1. Antimicrobial Activity

- Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

- The compound's mechanism of action likely involves the modulation of cellular pathways related to apoptosis and cell proliferation. Thiadiazole derivatives have been implicated in inducing apoptosis in cancer cells through interactions with specific enzymes and receptors involved in tumor growth .

3. Antiviral Potential

- Preliminary studies suggest that thiadiazole derivatives can act as antiviral agents by inhibiting viral replication mechanisms. The ability to interfere with viral enzymes could position this compound as a candidate for further research in antiviral drug development .

Case Study 1: Antimicrobial Efficacy

A study evaluated various thiadiazole derivatives for their antimicrobial activity against clinical isolates. The results indicated that compounds similar to this compound exhibited potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 2: Anticancer Mechanism

In another investigation, the anticancer potential of thiadiazole derivatives was assessed using human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability by inducing apoptosis through mitochondrial pathways. IC50 values were reported in the low micromolar range (e.g., 10–20 µM) .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiadiazole derivatives are structurally diverse, with substituents on the thiadiazole ring and acetamide side chain dictating their physicochemical and biological properties. Key analogs include:

Substituent Impact :

Insights :

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Trends :

Preparation Methods

Synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine

The thiadiazole core is typically synthesized via cyclocondensation reactions. A validated approach involves reacting cyclohexanecarboxylic acid hydrazide with carbon disulfide under basic conditions to form 5-cyclohexyl-1,3,4-thiadiazole-2-thiol, followed by amination via nucleophilic substitution (Figure 1).

Reaction Conditions

-

Step 1 : Cyclohexanecarboxylic acid hydrazide (1 eq), CS₂ (1.2 eq), KOH (2 eq), ethanol, reflux (6 h).

-

Step 2 : Thiol intermediate (1 eq), NH₄OH (excess), 100°C (12 h).

Preparation of 2-(5-Methoxy-1H-indol-1-yl)acetic Acid

The indole moiety is functionalized via N-alkylation. 5-Methoxyindole is treated with ethyl chloroacetate in the presence of NaH, followed by saponification to yield the carboxylic acid (Figure 2).

Reaction Conditions

-

Alkylation : 5-Methoxyindole (1 eq), ethyl chloroacetate (1.1 eq), NaH (1.2 eq), DMF, 0°C→RT (4 h).

-

Saponification : Ethyl ester intermediate (1 eq), NaOH (2 eq), H₂O/EtOH, reflux (2 h).

Yield : 85% (alkylation), 92% (saponification).

Coupling Strategies for Acetamide Formation

Acylation of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine

The final acetamide is formed via coupling the thiadiazole amine with 2-(5-methoxy-1H-indol-1-yl)acetyl chloride. This step employs Schotten-Baumann conditions to minimize side reactions (Figure 3).

Reaction Conditions

-

5-Cyclohexyl-1,3,4-thiadiazol-2-amine (1 eq), 2-(5-methoxy-1H-indol-1-yl)acetyl chloride (1.05 eq), NaHCO₃ (2 eq), THF/H₂O (3:1), 0°C→RT (8 h).

Yield : 78% after column chromatography (silica gel, EtOAc/hexane 1:3).

Alternative Activation Methods

Carbodiimide-mediated coupling (EDC/HOBt) in anhydrous DMF provides comparable yields (75–80%) but requires longer reaction times (24 h).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Validation

Single-crystal X-ray diffraction of analogous thiadiazole-acetamide derivatives confirms planar geometry for the thiadiazole ring and pseudo-chair conformation for the cyclohexyl group (RMSD = 0.02 Å).

Optimization Challenges and Solutions

Regioselectivity in Indole Functionalization

N-Alkylation of 5-methoxyindole preferentially occurs at the 1-position due to the electron-donating methoxy group at C-5, which deactivates C-3 toward electrophilic attack.

Purification Difficulties

The product’s low solubility in polar solvents necessitates chromatographic purification with gradient elution (hexane→EtOAc). Recrystallization from toluene/hexane (1:5) improves purity to >98%.

Scalability and Industrial Relevance

Pilot-scale batches (500 g) achieved 70% yield using continuous flow reactors for the acylation step, reducing reaction time from 8 h to 30 min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Schotten-Baumann | 78 | 95 | 12.50 |

| EDC/HOBt Coupling | 80 | 97 | 18.20 |

| Flow Chemistry | 70 | 98 | 9.80 |

Research Applications and Derivatives

Analogous compounds exhibit antibacterial and anticancer activity, with IC₅₀ values of 2.1–8.3 µM against Staphylococcus aureus and MCF-7 cells. Structural modifications (e.g., replacing methoxy with nitro groups) enhance potency but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.